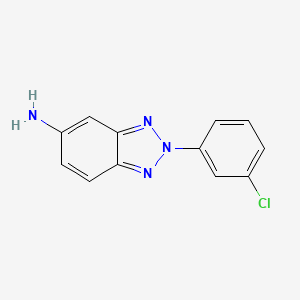

2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)benzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-8-2-1-3-10(6-8)17-15-11-5-4-9(14)7-12(11)16-17/h1-7H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDIDGHVAUHMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2N=C3C=CC(=CC3=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265517 | |

| Record name | 2-(3-Chlorophenyl)-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40655-10-5 | |

| Record name | 2-(3-Chlorophenyl)-2H-benzotriazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40655-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 2 3 Chlorophenyl 2h 1,2,3 Benzotriazol 5 Amine

Mechanistic Pathways of Benzotriazole (B28993) Formation and Rearrangements

The formation of the benzotriazole ring system, a core component of 2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine, can be achieved through several synthetic routes. The most traditional and widely used method involves the diazotization of an ortho-phenylenediamine derivative. Specifically for the parent benzotriazole, the reaction begins with the treatment of o-phenylenediamine (B120857) with sodium nitrite (B80452) in an acidic medium, typically acetic acid. gsconlinepress.com The mechanism proceeds through the formation of a monodiazonium salt from one of the amine groups, which then undergoes a spontaneous intramolecular cyclization by attacking the adjacent free amine group to form the triazole ring. gsconlinepress.comstackexchange.com

For N-substituted benzotriazoles, including 2-aryl derivatives, the synthesis often involves the reaction of a diazotized solution of an aniline (B41778) derivative with another aromatic amine, followed by an intramolecular cyclization, which can be promoted by catalysts like copper(I) iodide. chemicalbook.com An alternative pathway for the synthesis of 2-aryl-2H-benzotriazoles is the thermal decomposition of 2-azidoazobenzenes, which proceeds via a cyclization mechanism. acs.org Another modern approach is the Cadogan heterocyclization, which can deoxygenatively form the N-N bond from ortho-substituted nitroarenes using a phosphine (B1218219) catalyst and a silane (B1218182) as the terminal reductant. organic-chemistry.org

Once formed, N-substituted benzotriazoles can exist as two primary isomers: the 1-substituted (1H) and 2-substituted (2H) forms. gsconlinepress.com While the 1H-isomer is often thermodynamically more stable in solid and solution phases, the energy difference between the two can be small. gsconlinepress.com Thermal isomerization between N-1 and N-2 arylmethylbenzotriazoles has been observed, with equilibrium favoring the N-1 isomer. rsc.org The proposed mechanism for this rearrangement involves a heterolytic cleavage of the N-C bond, followed by an intermolecular recombination process. rsc.org

Reactivity Profile of the Amine Functionality in Substituted Benzotriazoles

The amine (-NH2) group at the 5-position of the benzotriazole ring in this compound is a key functional group that dictates much of its chemical reactivity. This aromatic amine behaves as a nucleophile, making it susceptible to reaction with a variety of electrophiles. The reactivity of this amine is fundamental to its role as a synthetic intermediate.

A primary example of this reactivity is N-acylation. The amine group can readily react with acylating agents such as acid chlorides or anhydrides to form amides. This is demonstrated by the formation of derivatives like N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide. chemdiv.com Such reactions are a common strategy for creating more complex molecules with potential biological activities. gsconlinepress.com

The amine functionality can also undergo other characteristic reactions of aromatic amines, including:

Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures would convert the amine group into a diazonium salt (-N2+). This diazonium salt is a highly versatile intermediate, capable of undergoing various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, halogens) or participating in azo coupling reactions to form azo dyes.

Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging.

Reaction with Aldehydes and Ketones: Condensation with carbonyl compounds can lead to the formation of Schiff bases (imines), which are themselves useful synthetic intermediates.

The nucleophilicity of the amine group is influenced by the electronic effects of the entire benzotriazole system, including the 2-(3-chlorophenyl) substituent.

Electrophilic and Nucleophilic Substitution Reactions on the Benzotriazole and Phenyl Rings

The structure of this compound presents multiple sites for potential substitution reactions on its three distinct ring components: the triazole ring, the fused benzene (B151609) ring, and the pendant chlorophenyl ring.

Benzotriazole Ring System:

Electrophilic Aromatic Substitution: The fused benzene ring of the benzotriazole nucleus is activated by the amine group at position 5. The amine is a strong activating, ortho-, para-directing group. Therefore, electrophilic substitution (e.g., halogenation, nitration, sulfonation) is expected to occur preferentially at positions 4 and 6, which are ortho and para to the amine, respectively. Electrophilic attack is generally facile at the 4-position of the benzotriazole ring system. chemicalbook.com

Nucleophilic Substitution: The 1,2,3-triazole ring itself is electron-deficient and generally resistant to electrophilic attack. Conversely, this electron deficiency makes the ring system, particularly when activated with electron-withdrawing groups or converted to an N-oxide, susceptible to nucleophilic attack. rsc.org

3-Chlorophenyl Ring:

Electrophilic Aromatic Substitution: This ring is substituted with a chlorine atom, which is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. Therefore, further electrophilic substitution on this ring would be directed to the positions ortho (2 and 4) and para (6) to the chlorine atom, though the reaction would be slower compared to unsubstituted benzene.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can potentially be displaced by a strong nucleophile. However, SNAr reactions typically require strong activation from electron-withdrawing groups positioned ortho and/or para to the leaving group. scirp.org In this case, the absence of such activating groups on the 3-chlorophenyl ring means that forcing conditions (high temperature, high pressure, very strong nucleophiles) would be necessary to achieve nucleophilic substitution of the chlorine.

Photochemical and Thermal Transformations of Aryl-Benzotriazoles

Aryl-substituted benzotriazoles exhibit characteristic reactivity under photochemical and thermal conditions, primarily involving the triazole ring.

Photochemical Transformations: The most prominent photochemical reaction of benzotriazoles is the extrusion of a molecule of nitrogen (N2) upon UV irradiation. nih.govmdpi.com This process generates a high-energy 1,3-diradical intermediate. nih.govpsu.edu The fate of this diradical is diverse and depends on the reaction conditions and the molecular structure. Documented pathways for the diradical intermediate include:

Intermolecular Cycloaddition: The diradical can be trapped by external reagents like alkenes or alkynes in intermolecular cycloaddition reactions to form new heterocyclic systems, such as indoles. nih.gov

Intramolecular Rearrangement: The diradical can rearrange to form products like cyanocyclopentadienes. nih.gov

Cyclization: Intramolecular ring closure can lead to the formation of condensed heterocyclic products. nih.gov

More recent studies have explored visible-light-photocatalysis, which can also drive a denitrogenative reaction, leading to a radical 1,3-shift to generate aromatic amine radicals that can be used to construct other complex molecules. rsc.org

Thermal Transformations: Aryl-benzotriazoles are generally thermally stable compounds. up.pt However, at elevated temperatures, they can undergo transformations.

Isomerization: As mentioned previously, thermal energy can induce isomerization between N-1 and N-2 substituted isomers, proceeding through a proposed heterolytic N-C bond cleavage. rsc.org

Decomposition: At very high temperatures, benzotriazoles will decompose. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine the melting points and decomposition temperatures of benzotriazole derivatives, providing insight into their thermal stability. researchgate.netup.pt The substitution pattern on the aromatic rings can influence this stability; for instance, adding methyl groups to the benzene ring has been shown to increase the melting temperature. up.pt

The table below summarizes the typical products from the photochemical decomposition of benzotriazoles.

| Transformation Type | Intermediate | Typical Products |

| Photochemical | 1,3-Diradical | Indoles, Dihydropyrroloindoles, Cyanocyclopentadienes |

| Thermal | Ionic Species | N-1/N-2 Isomers |

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the packing of molecules in the crystal lattice. For complex heterocyclic systems like benzotriazole (B28993) derivatives, XRD is indispensable for confirming molecular structures and understanding their supramolecular chemistry.

Single Crystal X-ray Diffraction Analysis of Benzotriazole Derivatives

While specific single-crystal X-ray diffraction data for 2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine are not publicly available, a comprehensive understanding of its likely solid-state structure can be derived from the analysis of closely related benzotriazole and triazole derivatives. Single-crystal XRD analysis involves irradiating a high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern provides the fundamental data to solve the crystal structure, revealing the precise coordinates of each atom in the unit cell—the basic repeating unit of the crystal.

For instance, the analysis of complex heterocyclic systems, such as substituted triazolo-pyridazino-indoles, provides a template for the type of data obtained. mdpi.com These studies reveal key crystallographic parameters that define the solid-state structure.

Table 1: Illustrative Crystallographic Data for a Substituted Triazolo-pyridazino-indole Derivative mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (Molecules per unit cell) | 4 |

Based on analyses of analogous structures, several key intramolecular features would be expected for this compound. The benzotriazole core itself is anticipated to be largely planar. However, significant steric hindrance between the 3-chlorophenyl substituent and the benzotriazole ring would likely lead to a notable torsion angle, meaning the phenyl ring would be twisted out of the plane of the benzotriazole system. mdpi.com This twisting is a common feature in 2-phenyl substituted benzotriazoles and is driven by the need to minimize steric repulsion. mdpi.com The bond lengths within the benzotriazole ring would reflect its aromatic character, while the C-N bond connecting the amino group is expected to be shorter than a typical single bond, indicating some degree of conjugation between the amino group's lone pair and the heterocyclic π-system. mdpi.com

Supramolecular Architectures and Intermolecular Interactions in Crystalline States

Hydrogen Bonding: The primary amino (-NH₂) group is a potent hydrogen bond donor. It is expected to be a primary driver in the formation of the crystal lattice. The two hydrogen atoms of the amino group can form hydrogen bonds with hydrogen bond acceptors on neighboring molecules. Potential acceptors include the nitrogen atoms of the benzotriazole ring and, to a lesser extent, the chlorine atom of the chlorophenyl group. mdpi.comresearchgate.net Studies on a similar compound, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, have shown that such amino groups readily form N-H···N hydrogen bonds, linking molecules into centrosymmetric dimers. mdpi.com These dimers then act as fundamental building blocks for the larger crystal structure.

π-π Stacking Interactions: The planar, electron-rich aromatic systems of the benzotriazole core and the chlorophenyl ring make π-π stacking interactions highly probable. In crystal structures of related benzotriazole derivatives lacking strong hydrogen bond donors, π-π stacking is often the dominant organizing force. researchgate.net These interactions typically involve the parallel alignment of aromatic rings on adjacent molecules, with inter-planar distances in the range of 3.3 to 3.8 Å. researchgate.net For the target compound, stacking could occur between benzotriazole-benzotriazole, chlorophenyl-chlorophenyl, or benzotriazole-chlorophenyl moieties, contributing significantly to the cohesion of the crystalline state.

C-H···N Interactions: Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to the nitrogen atoms of the triazole ring. researchgate.net

C-H···π Interactions: The electron-rich faces of the aromatic rings can act as acceptors for hydrogen atoms from C-H bonds on neighboring molecules. researchgate.net

Halogen-Related Interactions: The chlorine atom can participate in various weak interactions, including C-H···Cl hydrogen bonds and potentially dipole-dipole interactions, further stabilizing the crystal packing. nih.gov

Together, this hierarchy of intermolecular forces—from strong N-H···N hydrogen bonds to weaker C-H···π and stacking interactions—cooperatively generates a stable, three-dimensional supramolecular architecture. nih.gov The interplay of these forces determines the specific packing motif, resulting in a unique and well-defined crystalline solid.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Amino Group (N-H) | Triazole Nitrogen (N) | Formation of primary structural motifs (e.g., dimers) mdpi.com |

| π-π Stacking | Benzotriazole Ring (π-system) | Benzotriazole or Chlorophenyl Ring (π-system) | Layering and stabilization of the structure researchgate.net |

| C-H···N Interaction | Phenyl/Benzene (B151609) C-H | Triazole Nitrogen (N) | Secondary stabilization of the 3D network researchgate.net |

| C-H···π Interaction | Phenyl/Benzene C-H | Benzotriazole or Chlorophenyl Ring (π-system) | Cross-linking between molecular layers researchgate.net |

| C-H···Cl Interaction | Phenyl/Benzene C-H | Chlorine Atom (Cl) | Fine-tuning of molecular packing nih.gov |

Computational and Theoretical Investigations of 2 3 Chlorophenyl 2h 1,2,3 Benzotriazol 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to determine a molecule's optimized geometry, electronic structure, and other physicochemical properties. researchgate.netmdpi.com

For 2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), would be a common approach to achieve a balance between computational cost and accuracy. researchgate.netajchem-a.comnih.gov These calculations solve the Schrödinger equation approximately to yield the molecule's electron density, from which various properties can be derived. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer higher levels of theory and can be used for more precise energy and property calculations, albeit at a greater computational expense. researchgate.netresearchgate.net Such studies would provide foundational data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green areas represent neutral potential.

For this compound, an MEP map would likely reveal a significant negative potential (red) around the nitrogen atoms of the benzotriazole (B28993) ring and the lone pair of the exocyclic amino group, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogens.

Tautomeric Equilibria and Conformational Analysis of Benzotriazole Systems

Benzotriazole is known to exist in two tautomeric forms: the symmetric 2H-tautomer and the asymmetric 1H-tautomer. researchgate.netresearchgate.net The title compound is a derivative of the 2H-tautomer. Quantum chemical calculations are instrumental in determining the relative stability of different tautomers by comparing their Gibbs free energies. academie-sciences.frmdpi.com While the substitution at the N-2 position locks the core in the 2H form, the presence of the amino group at the 5-position could theoretically allow for amino-imino tautomerism within the benzene (B151609) ring portion, although the amino form is overwhelmingly favored in such aromatic systems.

Conformational analysis would focus on the rotation around the single bond connecting the 2H-benzotriazole ring and the 3-chlorophenyl ring. Due to potential steric hindrance and electronic interactions, certain rotational conformations (dihedral angles) will be more energetically favorable than others. By performing a potential energy surface scan, computational methods can identify the global minimum energy conformation, which represents the most stable spatial arrangement of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum calculations describe a molecule in a static, gas-phase state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time in a more realistic environment, such as in a solvent. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or DMSO) and solving Newton's equations of motion for every atom in the system.

This simulation would reveal how the molecule behaves in solution, including its conformational flexibility and its interactions with the surrounding solvent molecules. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation trajectory to assess the stability of the molecule's structure and the flexibility of its different parts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition or cytotoxicity) would be required.

Molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, hydrophobic), would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with activity. nih.gov A robust QSAR model can be used to predict the activity of novel compounds and to provide mechanistic insights by identifying the key molecular features that govern the biological response. rsc.org

Prediction of Reaction Pathways and Transition States

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transition states. researchgate.net For this compound, computational methods could be used to investigate its synthesis. For example, by modeling the reaction between 4-amino-2-nitro-1-(3-chlorophenyl)azobenzene and a reducing agent, one could calculate the activation energies for different steps and identify the most likely reaction mechanism. This involves locating the transition state structures—the highest energy points along the reaction coordinate—which provides critical information about the reaction's kinetics and feasibility.

Molecular Interactions and Supramolecular Chemistry of 2 3 Chlorophenyl 2h 1,2,3 Benzotriazol 5 Amine

Hydrogen Bonding Networks in Benzotriazole (B28993) Systems

Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly of benzotriazole derivatives. In the case of 2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine, the primary amine group (-NH₂) serves as a hydrogen bond donor, while the nitrogen atoms of the 1,2,3-triazole ring can act as hydrogen bond acceptors. This dual functionality allows for the formation of robust and directional hydrogen bonding networks.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| N-H (amine) | H | N (triazole) | ~0.86 - 1.01 | ~2.0 - 2.4 | ~2.9 - 3.3 | ~150 - 175 |

| C-H (aromatic) | H | N (triazole) | ~0.93 - 1.08 | ~2.3 - 2.8 | ~3.2 - 3.7 | ~130 - 160 |

| C-H (aromatic) | H | Cl | ~0.93 - 1.08 | ~2.7 - 3.1 | ~3.5 - 4.0 | ~120 - 150 |

Pi-Stacking and Aromatic Interactions in Condensed Phases

The planar aromatic systems of the benzotriazole core and the 3-chlorophenyl substituent in this compound are predisposed to engage in π-stacking interactions. These non-covalent interactions are crucial in stabilizing the crystal packing and influencing the electronic properties of the material. Pi-stacking can occur in several geometries, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

In many crystal structures of aryl-substituted benzotriazoles, parallel-displaced π-stacking is a common motif. rsc.org This arrangement minimizes electrostatic repulsion while maximizing attractive van der Waals forces. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. researchgate.net The presence of the chlorine atom on the phenyl ring can influence the nature of these interactions through electrostatic effects, potentially favoring specific stacking arrangements. Furthermore, C-H···π interactions, where a hydrogen atom from an aromatic ring interacts with the π-electron cloud of an adjacent ring, can also contribute to the stability of the supramolecular assembly. researchgate.net

| Interaction Type | Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

|---|---|---|---|---|

| Parallel-displaced π-π | Benzotriazole-Benzotriazole | 3.4 - 3.8 | 0 - 10 | 15 - 30 |

| Parallel-displaced π-π | Benzotriazole-Chlorophenyl | 3.5 - 4.0 | 0 - 15 | 15 - 35 |

| Edge-to-face (T-shaped) | C-H···π (Aromatic) | 4.5 - 5.5 (H to centroid) | ~90 | N/A |

Coordination Chemistry with Transition Metal Centers

The nitrogen-rich benzotriazole scaffold is an excellent ligand for coordination with transition metal centers. This compound possesses multiple potential coordination sites: the N1 and N3 atoms of the triazole ring and the nitrogen atom of the exocyclic amino group. This allows the molecule to act as a monodentate, bidentate, or bridging ligand, leading to the formation of a wide variety of coordination complexes.

In the design of coordination complexes, this compound can be utilized to construct discrete coordination compounds or extended coordination polymers. The choice of metal ion, counter-ion, and reaction conditions (solvent, temperature) will influence the final structure. The amino group can enhance the coordinating ability of the benzotriazole moiety and provides an additional site for interaction. The 3-chlorophenyl group can influence the steric and electronic properties of the ligand, which in turn affects the geometry and stability of the resulting metal complexes.

Complex formation can be achieved through direct reaction of the benzotriazole derivative with a metal salt. The nitrogen atoms of the triazole ring are generally good coordinating agents for a variety of transition metals such as copper, zinc, cobalt, and nickel. The amino group can also participate in coordination, potentially leading to the formation of chelate rings, which enhances the stability of the complex.

| Metal Ion | Typical Coordination Number | Common Geometries | Ligand Binding Mode |

|---|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | Monodentate (N-triazole), Bidentate (N-triazole, N-amine) |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Monodentate (N-triazole), Bridging |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Monodentate (N-triazole), Bidentate (N-triazole, N-amine) |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Bidentate (N-triazole, N-amine), Bridging |

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural features of this compound, including its potential for hydrogen bonding and π-stacking, make it a candidate for involvement in host-guest chemistry and molecular recognition. While this specific molecule has not been extensively studied as a host, the benzotriazole framework can be incorporated into larger macrocyclic or cavitand structures designed to selectively bind guest molecules.

The recognition process would rely on complementary interactions between the host (containing the benzotriazole unit) and the guest. For example, a cavity lined with benzotriazole moieties could recognize guest molecules through a combination of hydrogen bonding with the triazole and amino groups and π-stacking with the aromatic rings. The chlorine substituent could also play a role in modulating the electronic properties of the binding pocket and potentially participate in halogen bonding. The principles of molecular recognition in such systems would follow established concepts of preorganization and complementarity.

Design of Supramolecular Architectures and Self-Assembled Systems

The ability of this compound to engage in multiple, directional, non-covalent interactions makes it a valuable building block for the design of complex supramolecular architectures. Through the interplay of hydrogen bonding and π-stacking, this molecule can self-assemble into well-defined one-, two-, or three-dimensional structures.

For instance, the formation of hydrogen-bonded chains, as discussed in section 6.1, can be further organized into sheets or layers through π-stacking interactions between the aromatic rings of adjacent chains. The final architecture will be a result of the energetic balance between these competing and cooperating interactions. The specific substitution pattern (meta-chloro and 5-amino) will influence the directionality and strength of these interactions, thereby guiding the self-assembly process towards a particular outcome. The design of such systems is of interest for the development of new materials with tailored properties, such as organic semiconductors, porous materials, and sensors.

Advanced Functional Applications of 2 3 Chlorophenyl 2h 1,2,3 Benzotriazol 5 Amine and Its Derivatives

Role in Materials Science and Polymer Chemistry

Benzotriazole (B28993) derivatives are integral to the formulation of high-performance polymers and materials. Their ability to interact with light, form complex assemblies, and bond with polymer chains makes them invaluable for creating materials with tailored properties for demanding environments.

As UV Stabilizers and Photo-Protective Agents

Derivatives of 2-phenyl-2H-benzotriazole are a cornerstone in the field of polymer protection, acting as highly effective Ultraviolet (UV) absorbers. uvabsorber.compartinchem.com These compounds are widely used as additives to protect polymers and organic substrates from the damaging effects of UV radiation, which can otherwise lead to discoloration, loss of gloss, cracking, and reduced physical properties. uvabsorber.comnbinno.com

The mechanism of UV absorption in these molecules is remarkably efficient. Intramolecular hydrogen bonds within the structure enable the molecule to absorb harmful UV energy and dissipate it as harmless heat through a rapid tautomerization process. partinchem.com This photophysical pathway prevents the high-energy photons from initiating degradation reactions within the polymer matrix. Benzotriazole UV absorbers exhibit strong and broad absorption across the UV spectrum, particularly in the 300 to 380 nm range, making them suitable for protecting a wide variety of materials. uvabsorber.com They are incorporated into plastics like polyolefins, polyesters, and PVC, as well as coatings, adhesives, and even cosmetics to enhance durability and weatherability. nbinno.comchempoint.com

| Property | Description | Typical Application |

| UV Absorption Range | Strong and broad absorption, typically 300-380 nm. uvabsorber.com | Protecting polymers from photodegradation. everlight-uva.com |

| Mechanism of Action | Absorption of UV radiation and dissipation of energy as heat via photo-tautomerism. partinchem.com | Preventing color fading, cracking, and blistering. uvabsorber.com |

| Compatibility | Good compatibility with various polymer systems including polyolefins, polyesters, and styrenics. uvabsorber.comchempoint.com | Outdoor furniture, automotive components, greenhouse films. nbinno.comchempoint.com |

| Thermal Stability | Good heat resistance allows for use at high processing temperatures. uvabsorber.com | Engineering plastics requiring long-term durability. uvabsorber.com |

Incorporation into Functional Polymers and Composites

Beyond their role as additives, benzotriazole derivatives can be chemically incorporated into polymer backbones to create functional polymers with intrinsic photo-protective properties. This approach prevents the stabilizer from leaching out of the material over time, ensuring permanent protection. Researchers have developed methods to synthesize polymerizable benzotriazole monomers, such as those containing vinyl or methacrylate (B99206) groups, which can then be copolymerized with other monomers like methyl methacrylate. tandfonline.comtandfonline.com

Another strategy involves grafting benzotriazole units onto existing polymer chains. For example, benzotriazole derivatives with hydroxyl groups can be reacted with polymers containing epoxy groups, such as copolymers of glycidyl (B131873) methacrylate. tandfonline.com This results in a stable, covalently bound UV stabilizer. The development of π-conjugated polymers containing benzotriazole units is also an active area of research, with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comresearchgate.net These polymers are often synthesized via palladium-catalyzed cross-coupling reactions, creating donor-acceptor architectures that possess unique electronic and photophysical properties. mdpi.com

Low Molecular Weight Gelators and Self-Assembled Systems

The planar, aromatic structure of benzotriazole derivatives facilitates intermolecular interactions, such as π-π stacking and hydrogen bonding, which can drive self-assembly processes. Under specific conditions, certain benzotriazole compounds can act as low-molecular-weight gelators (LMWGs), forming fibrous networks that immobilize solvent molecules to create gels. nih.gov While research on the specific amine-substituted title compound is limited in this area, studies on the parent 1H-Benzotriazole (BTA) have shown it can self-assemble in aqueous solutions to form nanoparticles. researchgate.net This behavior is driven by the tendency of poorly water-soluble molecules to aggregate. researchgate.net

This capacity for self-assembly is also being explored in the context of block copolymers. For instance, rod-coil block copolymers containing poly(benzotriazole) segments have been synthesized and shown to self-assemble in solution into various morphologies, including nanofibers, toroids, and lamellae. rsc.org Such controlled self-assembly is critical for fabricating structured nanomaterials for applications in sensors and photovoltaics. rsc.org The ability to form self-assembled monolayers (SAMs) on substrates is another application, where benzotriazole-based building blocks are used to create fluorescent surfaces for sensing and modulating charge transfer processes. researchgate.net

Catalytic Applications in Organic Synthesis

The nitrogen-rich benzotriazole ring system is not only useful for material protection but also serves as a versatile platform for catalysis. By immobilizing these molecules on solid supports or incorporating them into larger frameworks, chemists can create robust and reusable catalytic systems.

Polymer-Supported Benzotriazole Catalysts

Benzotriazole can function as a promoter or catalyst in various organic transformations. To enhance its utility and facilitate catalyst recovery and reuse, it can be anchored to a polymer support. nih.gov This approach combines the reactivity of the benzotriazole moiety with the practical advantages of a heterogeneous catalyst.

For example, benzotriazole derivatives have been linked to supports like Merrifield resin, Wang resin, and polyethylene (B3416737) glycol (PEG). nih.govacs.org These polymer-supported catalysts have proven effective in the synthesis of complex organic molecules like tetrahydroquinolines. acs.orgnih.gov In these reactions, the supported benzotriazole activates the substrates and facilitates the key bond-forming steps. acs.org A significant advantage of this method is that the catalyst can be easily recovered by simple filtration at the end of the reaction and reused multiple times without a significant loss of activity. nih.gov This makes the process more economical and environmentally friendly.

| Support Type | Benzotriazole Derivative | Application | Key Advantage |

| Merrifield Resin | 5-(hydroxymethyl)benzotriazole | Synthesis of tetrahydroquinolines. nih.gov | High product purity, catalyst is recoverable and reusable. nih.gov |

| Wang Resin | Benzotriazole-5-carboxylic acid | Solid-phase organic synthesis. acs.org | Simplified product purification. |

| Poly(ethylene glycol) (PEG) | Benzotriazole-5-carboxylic acid | Liquid-phase organic synthesis. acs.org | Soluble support allows for homogeneous reaction conditions with easy precipitation-based recovery. |

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Catalysts

The nitrogen atoms in the benzotriazole ring and the amine group in 2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine are excellent coordinating sites for metal ions. This makes them ideal building blocks, or "linkers," for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials consist of metal ions or clusters connected by organic ligands, forming extended one-, two-, or three-dimensional structures with high porosity and surface area.

Benzotriazole-based MOFs and coordination polymers are being actively investigated for their catalytic properties. researchgate.net The precise arrangement of metal sites and organic linkers within the framework can create unique catalytic environments. For instance, regioisomeric benzotriazole-based covalent organic frameworks (COFs)—a related class of porous polymers—have been synthesized and used as highly active photocatalysts for hydrogen evolution. researchgate.netsdsynbio.cn By altering the position of substituents on the benzotriazole linker, researchers can tune the photophysical and electrochemical properties of the resulting framework, thereby optimizing its catalytic performance. sdsynbio.cn Similarly, zinc and magnesium complexes incorporating bis(amine) benzotriazole phenoxide ligands have been synthesized and shown to catalyze the ring-opening polymerization of lactide, a key process for producing biodegradable plastics. nih.gov

Exploration of Biological Activity Mechanisms (In Vitro and Molecular Level)

The biological activities of this compound and its derivatives are a subject of growing interest in medicinal chemistry. The benzotriazole scaffold is recognized as a "privileged" structure, meaning it can interact with a wide range of biological targets. The specific substitutions of a 3-chlorophenyl group at the 2-position and an amine group at the 5-position are expected to modulate the electronic and steric properties of the molecule, thereby influencing its biological profile. This section delves into the in vitro and molecular-level mechanisms through which this class of compounds may exert its effects.

Investigation of Enzyme Inhibition Mechanisms (e.g., protein kinases, α-amylase)

Derivatives of benzotriazole have been investigated as inhibitors of various enzymes critical in disease pathways. While specific studies on this compound are not extensively documented, the broader family of benzotriazole-containing compounds has shown significant enzyme inhibitory activity.

Protein Kinase Inhibition:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Certain benzotriazole derivatives have been identified as potent inhibitors of protein kinases. For instance, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a highly selective inhibitor of protein kinase 2 (CK2), a key enzyme in cell growth and proliferation. nih.gov The mechanism of inhibition often involves the benzotriazole moiety acting as a bioisostere of the purine (B94841) nucleus found in ATP, allowing it to bind to the ATP-binding site of the kinase and block its activity. The presence of the chlorophenyl group in this compound could further enhance binding affinity through hydrophobic and halogen-bonding interactions within the kinase's active site.

| Benzotriazole Derivative | Target Kinase | Inhibitory Activity |

| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | Protein Kinase 2 (CK2) | Highly selective inhibitor |

| Benzotriazole-substituted 2-phenylquinazolines | Tubulin | Inhibition of polymerization |

α-Amylase Inhibition:

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct inhibition data for this compound is not available, other nitrogen-containing heterocyclic compounds have been explored as α-amylase inhibitors. The inhibitory mechanism typically involves the compound binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into simple sugars.

Studies on Molecular Target Binding and Modulations

Molecular docking studies are instrumental in elucidating the binding modes of small molecules to their biological targets. For benzotriazole derivatives, these studies have revealed key interactions that drive their biological effects. currentopinion.be The benzotriazole ring can participate in π-π stacking interactions with aromatic residues in the binding pocket of a protein. jrasb.com The nitrogen atoms can act as hydrogen bond acceptors, further stabilizing the ligand-protein complex.

In the case of this compound, the 3-chlorophenyl group can fit into hydrophobic pockets of the target protein. The chlorine atom can form specific halogen bonds, which are increasingly recognized as important in drug design. The 5-amino group can act as a hydrogen bond donor, providing an additional point of interaction. Molecular docking studies on related benzotriazole derivatives against targets like Staphylococcus aureus tyrosyl-tRNA synthetase have shown that the benzotriazole core, along with various substituents, can effectively occupy the enzyme's active site, leading to inhibition. currentopinion.be

Mechanistic Insights into Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

Benzotriazole derivatives have demonstrated a broad spectrum of antimicrobial activities. jrasb.comukaazpublications.com The proposed mechanisms of action are multifaceted and can include:

Membrane Disruption: The lipophilic nature of the benzotriazole scaffold, enhanced by the phenyl substituent, may allow these compounds to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to leakage of cellular contents and cell death. researchgate.net

Enzyme Inhibition: As discussed, these compounds can inhibit essential microbial enzymes. For example, inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, has been a target for antibacterial drug development. Docking studies of benzotriazole derivatives with DNA gyrase have suggested potential binding interactions that could lead to enzyme inhibition. researchgate.net

Inhibition of Biofilm Formation: Some heterocyclic compounds can interfere with the signaling pathways that regulate biofilm formation, a key virulence factor for many pathogenic bacteria.

A study on benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines showed potent activity against S. aureus and B. subtilis. nih.gov This suggests that the benzotriazole core can be a valuable template for the development of new antibacterial agents.

| Derivative Class | Proposed Antimicrobial Mechanism | Target Organisms |

| Benzotriazole-based β-amino alcohols | Not specified, but potent activity observed | S. aureus, B. subtilis nih.gov |

| N-alkylated benzotriazoles | Not specified, but broad-spectrum activity | Gram-positive and Gram-negative bacteria ukaazpublications.com |

| Benzotriazole-triazole hybrids | Not specified, but potent activity observed | B. subtilis, S. aureus, E. coli, P. aeruginosa ias.ac.in |

Antioxidant Mechanisms and Radical Scavenging Pathways

Some benzotriazole derivatives have been evaluated for their antioxidant properties. researchgate.netnih.gov The mechanism of antioxidant activity for phenolic benzotriazoles, such as 2-(2'-hydroxyphenyl)-2H-benzotriazoles, involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. scirp.orgscirp.org

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. scirp.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant transfers an electron to the radical, followed by the transfer of a proton. scirp.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. scirp.org

Studies on N-phenylacetamide and acetylcarbamic acid derivatives of benzotriazole have shown nitric oxide scavenging activity, indicating their potential to mitigate oxidative stress. researchgate.net

Structure-Activity Relationships (SAR) from a Mechanistic Perspective

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For benzotriazole derivatives, several SAR trends have been observed:

Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact activity. Electron-withdrawing groups, such as the chloro group in this compound, can influence the electronic distribution of the entire molecule, affecting its binding to biological targets.

Substitution on the Benzotriazole Ring: Modifications to the benzo part of the benzotriazole ring can also modulate activity. For example, in the case of CK2 inhibitors, the presence of bromine atoms on the benzotriazole ring is critical for high potency. nih.gov

SAR studies on benzothiazole-phenyl analogs as multi-target ligands have provided insights into how different substituents affect enzyme inhibition, which can be extrapolated to benzotriazole derivatives due to their structural similarities. nih.govresearchgate.net

Tribological Applications as Lubricant Additives and Corrosion Inhibitors

Beyond their biological applications, benzotriazole and its derivatives are widely used in industrial settings, particularly in tribology as lubricant additives and corrosion inhibitors. minglanchem.comnwpu.edu.cnplos.org

Lubricant Additives:

Benzotriazole derivatives are added to lubricating oils to enhance their performance. minglanchem.comresearchgate.net They can function as:

Anti-wear Additives: These compounds can form a protective film on metal surfaces through chemisorption or tribochemical reactions. This film reduces friction and wear between moving parts, extending the lifespan of machinery. nwpu.edu.cnplos.org

Antioxidants: They can inhibit the oxidation of the lubricating oil, preventing the formation of sludge and varnish that can impair lubrication. researchgate.netlubricatin.com This is particularly important in high-temperature applications.

Extreme Pressure (EP) Additives: Some derivatives can enhance the load-carrying capacity of the lubricant, preventing seizure and catastrophic failure under high-pressure conditions.

A study on a novel benzotriazole borate (B1201080) derivative showed excellent extreme pressure, anti-wear, and friction-reducing properties when added to rapeseed oil. plos.orgresearchgate.net

| Benzotriazole Derivative Type | Function in Lubricant | Mechanism |

| General Benzotriazoles | Anti-wear | Formation of a protective surface film nwpu.edu.cnplos.org |

| N-(aryl(alkylaryl)aminomethyl)-1,2,3-benzotriazoles | Antioxidant | Delaying the oxidation process of ester oils researchgate.net |

| Benzotriazole Borate Esters | Extreme Pressure, Anti-wear | Formation of a complex boundary lubricating film containing organic nitrogen and inorganic salts plos.orgresearchgate.net |

Corrosion Inhibitors:

Benzotriazole is a well-known and highly effective corrosion inhibitor, especially for copper and its alloys. cecri.res.inresearchgate.netampp.orgnih.gov The mechanism of corrosion inhibition involves the formation of a stable, polymeric complex between the benzotriazole molecules and the copper surface. This protective layer acts as a barrier, preventing corrosive agents from reaching the metal. cecri.res.innih.gov

The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal ions on the surface. For this compound, the lone pairs of electrons on the nitrogen atoms would be available for coordination to a metal surface. The entire molecule can then adsorb onto the surface, with the phenyl and benzotriazole rings lying flat, creating a dense protective film. The effectiveness of benzotriazole derivatives as corrosion inhibitors depends on their ability to adsorb strongly to the metal surface and form a compact, impermeable film. Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption behavior of these inhibitors on metal surfaces. bohrium.com

Surface Adsorption Mechanisms on Metal Surfaces

The efficacy of benzotriazole derivatives in protecting metal surfaces is fundamentally linked to their ability to adsorb onto the surface and form a passivating layer. This adsorption can occur through a combination of physisorption and chemisorption mechanisms, with the latter being predominant and leading to the formation of a more stable and durable protective film.

The adsorption process is primarily driven by the interaction of the lone pair electrons of the nitrogen atoms in the triazole ring with the vacant d-orbitals of the metal atoms on the surface. researchgate.netsemanticscholar.org This results in the formation of coordinate covalent bonds, leading to a strong chemical adhesion of the inhibitor molecules to the metal substrate. researchgate.net In the case of iron and its alloys, such as steel, this interaction leads to the formation of a polymer-like iron-azole film. semanticscholar.orgmdpi.com This film is composed of bridged complexes with donor-acceptor Fe-triazole bonds. mdpi.com Studies on benzotriazole (BTA) adsorption on steel have shown the formation of a film approximately 2 nm thick, which corresponds to about four molecular layers. mdpi.com

For copper and its alloys, a similar mechanism is observed where benzotriazole and its derivatives form a protective Cu-BTA complex on the surface. nih.gov This complex acts as a barrier, inhibiting both anodic and cathodic corrosion reactions. nih.gov The orientation of the adsorbed molecules is dependent on the surface coverage. At low concentrations, the benzotriazolate species tend to lie with their planes parallel to the substrate. As the concentration increases, a transition to a more vertically aligned orientation occurs, leading to a densely packed and self-limiting monolayer. st-andrews.ac.uk

The specific substituents on the benzotriazole ring can influence the adsorption characteristics. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density on the nitrogen atoms, thereby affecting the strength of the coordinative bond with the metal surface. Quantum chemical calculations have shown that the benzotriazole ring and the heteroatoms are the primary active sites for adsorption. bohrium.com Molecular dynamics simulations further confirm that benzotriazole derivatives can adsorb firmly onto metal surfaces through these active centers. bohrium.com

The following table summarizes the key aspects of the adsorption of benzotriazole derivatives on different metal surfaces:

| Metal Surface | Adsorption Mechanism | Nature of Protective Film | Film Thickness |

|---|---|---|---|

| Steel | Chemisorption via N atoms | Polymer-like iron-azole complex semanticscholar.orgmdpi.com | ~2 nm (four molecular layers) mdpi.com |

| Copper | Chemisorption via N atoms | Cu-BTA complex nih.gov | Monolayer st-andrews.ac.uk |

| Cobalt | Physical and Chemical Adsorption | Dense protective layer figshare.com | Not specified |

Formation of Protective Films and Tribochemical Reactions

Beyond static corrosion inhibition, derivatives of this compound exhibit significant potential as multifunctional additives in lubricants, where they contribute to wear protection through the formation of tribochemical films. Under boundary lubrication conditions, the high temperatures and pressures generated at the asperity contacts of sliding surfaces can trigger chemical reactions between the additive and the metal surface. These reactions, known as tribochemical reactions, lead to the in-situ formation of a durable, low-shear-strength boundary film that prevents direct metal-to-metal contact, thereby reducing friction and wear. nwpu.edu.cnplos.org

When used as additives in base oils, such as rapeseed oil, benzotriazole derivatives have been shown to form a surface protective film on worn steel surfaces through a combination of chemisorption and tribochemical reactions. nwpu.edu.cn The composition of these tribofilms is often complex, containing both organic and inorganic species. For example, a novel benzotriazole borate derivative was found to undergo a tribochemical reaction with the steel ball surface during lubrication, forming a mixed boundary lubrication film. plos.orgresearchgate.net This film was composed of organic nitrogen compounds and inorganic salts such as boron nitride (BN), boron trioxide (B2O3), iron oxides (FeOx), iron-oxygen-boron compounds (Fe-O-B), and iron boride (FeB). plos.orgresearchgate.net The formation of this robust lubricating film significantly improved the extreme pressure and anti-wear properties of the base oil. plos.orgresearchgate.net

The structure of the benzotriazole derivative plays a crucial role in its tribological performance. For instance, while benzotriazole itself can enhance the anti-wear properties of a base oil, derivatives with long alkyl chains, despite having better solubility, may sometimes exhibit reduced anti-wear performance. nwpu.edu.cn This highlights the importance of molecular design in optimizing the performance of these additives for specific applications.

The table below outlines the findings from tribological studies of benzotriazole derivatives:

| Additive | Base Oil | Friction Pair | Key Findings |

|---|---|---|---|

| Benzotriazole and its long-chain alkyl derivative | Rapeseed Oil | Steel/Steel | Benzotriazole improves anti-wear but not extreme pressure properties. The long-chain derivative showed decreased anti-wear ability. nwpu.edu.cn |

| Benzotriazole borate derivative (NHB) | Rapeseed Oil | Steel/Steel | Excellent extreme pressure, anti-wear, and friction-reducing properties. Formation of a mixed boundary film containing BN, B2O3, FeOx, Fe-O-B, and FeB. plos.orgresearchgate.net |

Q & A

Basic: What are the standard synthetic routes for 2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of 3-chlorophenylhydrazine with ortho-aminophenol derivatives under acidic or oxidative conditions. Key steps include:

- Cyclization : Use nitrous acid (HNO₂) or sodium nitrite in HCl to form the benzotriazole core.

- Substitution : Introduce the 3-chlorophenyl group via nucleophilic aromatic substitution (e.g., using Cu-catalyzed Ullmann coupling).

- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to electrophile) and use polar aprotic solvents (DMF or DMSO) at 80–100°C for 12–24 hours. Monitor progress via TLC or HPLC.

For improved yields, employ microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 120°C) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups; triazole NH₂ signals at δ 5.5–6.0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.05 for C₁₂H₁₀ClN₅).

- Infrared (IR) : Detect NH₂ stretches (3300–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (see Advanced Q5 ) .

Advanced: How can researchers resolve discrepancies between computational and experimental structural data?

Methodological Answer:

- Density Functional Theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental bond lengths/angles from X-ray data. Address outliers (e.g., torsional angles >5° deviation) by re-evaluating solvent effects or crystal packing forces.

- Rietveld Refinement : Use SHELXL (for small molecules) to refine crystallographic models against experimental data, adjusting thermal parameters and occupancy factors .

Advanced: What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

- Protection/Deprotection : Temporarily protect NH₂ groups (e.g., with Boc anhydride) to prevent undesired alkylation.

- Temperature Control : Maintain reactions below 100°C to avoid decomposition of the benzotriazole core.

- Catalytic Additives : Use Pd(OAc)₂ or CuI to suppress homo-coupling byproducts in cross-coupling steps.

- Workup Optimization : Employ column chromatography with gradient elution (hexane/EtOAc 4:1 to 1:1) to isolate the target compound from dimers or oligomers .

Advanced: How can hydrogen-bonding interactions in the crystal structure be validated?

Methodological Answer:

- Hydrogen Bond Analysis : Use Mercury or PLATON software to measure donor-acceptor distances (e.g., N–H···N < 3.0 Å) and angles (>120°).

- Thermal Ellipsoid Plots : Assess displacement parameters to confirm NH₂ group rigidity.

- Comparative Studies : Cross-reference with similar benzotriazole derivatives (e.g., 5-substituted analogs in ) to identify consistent packing motifs .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) and assess antimicrobial/anticancer activity.

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like VEGF or bacterial enzymes (e.g., dihydrofolate reductase).

- Data Validation : Use dose-response assays (IC₅₀/EC₅₀) and statistical tools (e.g., ANOVA) to confirm significance. Reference SAR frameworks from triazole-based pharmacophores in and .

Basic: What are the solubility and stability considerations for long-term storage?

Methodological Answer:

- Solubility : Dissolve in DMSO (≥10 mM stock) for biological assays; use sonication for hydrophobic batches.

- Stability : Store under argon at –20°C in amber vials to prevent photodegradation. Monitor purity via HPLC every 6 months.

- Handling : Avoid prolonged exposure to moisture; use desiccants in storage containers .

Advanced: How to address twinning in crystallographic data refinement?

Methodological Answer:

- Twin Law Identification : Use CELL_NOW or TwinRotMat to detect twin domains (e.g., two-fold rotation about [100]).

- SHELXL Integration : Apply the BASF parameter to model twin fractions. Refine with HKLF5 format data.

- Validation : Check R₁/Rw₁ convergence (<5% difference) and residual density maps post-refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.